Sodium 1-benzyl-4-(methoxycarbonyl)-2,5-dihydro-1H-pyrrol-3-olate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 1-benzyl-4-(methoxycarbonyl)-2,5-dihydro-1H-pyrrol-3-olate is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyrrole ring, which is a five-membered ring containing one nitrogen atom
Preparation Methods
The synthesis of Sodium 1-benzyl-4-(methoxycarbonyl)-2,5-dihydro-1H-pyrrol-3-olate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrrole ring.
Benzylation: The pyrrole ring is then benzylated using benzyl halides under basic conditions.
Sodium Salt Formation: Finally, the sodium salt is formed by neutralizing the compound with sodium hydroxide.
Industrial production methods often involve optimizing these steps to increase yield and purity, utilizing techniques such as continuous flow synthesis and automated reaction monitoring.
Chemical Reactions Analysis
Sodium 1-benzyl-4-(methoxycarbonyl)-2,5-dihydro-1H-pyrrol-3-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride can convert the ester group to an alcohol.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents used in these reactions include sodium borohydride, potassium permanganate, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Sodium 1-benzyl-4-(methoxycarbonyl)-2,5-dihydro-1H-pyrrol-3-olate has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound is used in the development of novel materials with specific electronic properties.
Biological Studies: It is employed in studies investigating the interaction of heterocyclic compounds with biological macromolecules.
Industrial Applications: The compound is used in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of Sodium 1-benzyl-4-(methoxycarbonyl)-2,5-dihydro-1H-pyrrol-3-olate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Sodium 1-benzyl-4-(methoxycarbonyl)-2,5-dihydro-1H-pyrrol-3-olate can be compared with similar compounds such as:
1-Benzyl-4-piperidone: Another heterocyclic compound with applications in medicinal chemistry.
1,4-Dihydropyridine: Known for its use in pharmaceuticals, particularly as calcium channel blockers.
4-Anilidopiperidine: Used in the synthesis of opioid receptor ligands.
The uniqueness of this compound lies in its specific structural features and the versatility of its chemical reactivity, making it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
1788054-67-0 |
---|---|
Molecular Formula |
C13H15NNaO3 |
Molecular Weight |
256.25 g/mol |
IUPAC Name |
sodium;1-benzyl-4-methoxycarbonyl-2,5-dihydropyrrol-3-olate |
InChI |
InChI=1S/C13H15NO3.Na/c1-17-13(16)11-8-14(9-12(11)15)7-10-5-3-2-4-6-10;/h2-6,15H,7-9H2,1H3; |
InChI Key |
DUAORMHEEHENJV-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(CN(C1)CC2=CC=CC=C2)[O-].[Na+] |
Canonical SMILES |
COC(=O)C1=C(CN(C1)CC2=CC=CC=C2)O.[Na] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.